N-[(4-Aminophenyl)methyl]oxan-4-amine

Hydrogen Bond Donor Medicinal Chemistry Structure-Activity Relationship

N-[(4-Aminophenyl)methyl]oxan-4-amine (CAS 1189171-67-2, molecular formula C12H18N2O, MW 206.28 g/mol) is a synthetic small molecule featuring a tetrahydropyran (oxane) ring linked via a secondary amine bridge to a 4-aminobenzyl moiety. It is primarily utilized as a bifunctional building block or intermediate in medicinal chemistry and agrochemical research, offering two distinct amine handles—a secondary amine on the oxane ring and a primary aromatic amine on the phenyl ring—for orthogonal functionalization.

Molecular Formula C12H18N2O
Molecular Weight 206.289
CAS No. 1189171-67-2
Cat. No. B2415943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-Aminophenyl)methyl]oxan-4-amine
CAS1189171-67-2
Molecular FormulaC12H18N2O
Molecular Weight206.289
Structural Identifiers
SMILESC1COCCC1NCC2=CC=C(C=C2)N
InChIInChI=1S/C12H18N2O/c13-11-3-1-10(2-4-11)9-14-12-5-7-15-8-6-12/h1-4,12,14H,5-9,13H2
InChIKeyQWEHMFGXIYYLBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-[(4-Aminophenyl)methyl]oxan-4-amine (CAS 1189171-67-2): A Dual-Amine Tetrahydropyran Building Block for MedChem Derivatization


N-[(4-Aminophenyl)methyl]oxan-4-amine (CAS 1189171-67-2, molecular formula C12H18N2O, MW 206.28 g/mol) is a synthetic small molecule featuring a tetrahydropyran (oxane) ring linked via a secondary amine bridge to a 4-aminobenzyl moiety [1]. It is primarily utilized as a bifunctional building block or intermediate in medicinal chemistry and agrochemical research, offering two distinct amine handles—a secondary amine on the oxane ring and a primary aromatic amine on the phenyl ring—for orthogonal functionalization [2]. The compound is commercially available from specialty chemical suppliers such as Enamine at 95% purity, though pricing reflects its niche, research-grade status (e.g., ~$426/0.1 g, ~$1,229/1 g) [3].

Why N-[(4-Aminophenyl)methyl]oxan-4-amine Cannot Be Simply Replaced by In-Class Analogs


Although several tetrahydropyran-4-amine derivatives share the oxane-amine scaffold, small structural modifications—removal of the 4-amino group on the phenyl ring, N-methylation of the secondary amine, or elimination of the benzyl linker altogether—produce quantifiable shifts in key molecular descriptors, including hydrogen-bond donor/acceptor counts, topological polar surface area (TPSA), and lipophilicity (XLogP3) [1]. These changes directly affect solubility, passive permeability, and the capacity for target-specific hydrogen-bonding interactions, meaning that substitution without experimental validation risks loss of binding affinity, altered pharmacokinetics, or failure of downstream conjugation chemistry [2]. The evidence summarized in Section 3 quantifies these differences against the closest commercially available analogs.

Quantitative Differentiation of N-[(4-Aminophenyl)methyl]oxan-4-amine Against Its Closest Analogs


Hydrogen Bond Donor Count: The 4-Amino Substituent Adds a Critical HBD for Target Engagement

N-[(4-Aminophenyl)methyl]oxan-4-amine possesses two hydrogen bond donor (HBD) groups—the secondary amine bridging the oxane and benzyl moieties, and the primary aromatic amine at the para position—compared with only one HBD in each of its closest analogs: N-benzyltetrahydro-2H-pyran-4-amine (CAS 443344-23-8, which lacks the aromatic amine entirely), N-(4-aminobenzyl)-N-methyltetrahydro-2H-pyran-4-amine (CAS 229007-09-4, where N-methylation eliminates one donor), and 4-aminotetrahydropyran (CAS 38041-19-9, which contains only the oxane amine) [1]. This additional HBD can form an extra hydrogen bond with biological targets or influence aqueous solubility, making the compound a superior candidate when a dual-donor pharmacophore is required [2].

Hydrogen Bond Donor Medicinal Chemistry Structure-Activity Relationship

Topological Polar Surface Area: 2.2-Fold Higher TPSA Than the Des-Amino Analog Alters Permeability Profile

The topological polar surface area (TPSA) of N-[(4-aminophenyl)methyl]oxan-4-amine is 47.3 Ų, which is 122% higher than that of the des-amino analog N-benzyltetrahydro-2H-pyran-4-amine (TPSA 21.3 Ų) [1]. The 4-amino group contributes approximately 26 Ų of additional polar surface. This TPSA value also exceeds that of the N-methylated analog (38.5 Ų, 22.8% lower) and 4-aminotetrahydropyran (35.3 Ų, 34.0% lower) [1]. TPSA is inversely correlated with passive membrane permeability; the target compound's higher TPSA predicts lower passive permeability but potentially improved aqueous solubility and reduced CNS penetration compared to lower-TPSA analogs [2].

TPSA Drug-Likeness Permeability

Lipophilicity (XLogP3): Optimal Balanced LogP of 1.0 for Drug-Like Physicochemical Space

N-[(4-Aminophenyl)methyl]oxan-4-amine has a computed XLogP3 of 1.0, placing it centrally within the optimal lipophilicity range (LogP 1–3) recommended by Lipinski and others for drug-like compounds [1]. By comparison, the des-amino analog N-benzyltetrahydro-2H-pyran-4-amine has a higher XLogP3 of 1.7 (+0.7 log units, ~5× more lipophilic), while the N-methyl analog has an XLogP3 of 1.5 (+0.5 log units) [1]. The lower XLogP3 of the target is attributable to the hydrophilic contribution of the primary aromatic amine. 4-Aminotetrahydropyran, lacking the benzyl group, sits at the opposite extreme with XLogP3 −0.3, indicating poor membrane partitioning [1]. The target's balanced LogP suggests a favorable compromise between solubility and permeability.

Lipophilicity XLogP3 Drug-Likeness

Orthogonal Derivatization Potential: Two Chemically Distinct Amine Handles Enable Sequential Functionalization

The target compound contains two amine groups with distinct chemical environments: a secondary alkylamine (pKa ~9.53, predicted) on the tetrahydropyran ring and a primary aromatic amine on the para-substituted phenyl ring [1]. This structural feature permits sequential, chemoselective derivatization—for example, acylation or reductive amination at the more nucleophilic secondary amine followed by diazotization or amide coupling at the aromatic amine—without the protecting-group strategies required for single-amine scaffolds such as N-benzyltetrahydro-2H-pyran-4-amine [2]. The N-methyl analog (CAS 229007-09-4), by contrast, has only a tertiary amine at the oxane position (non-derivatizable via acylation) and one primary aromatic amine (1 HBD, 1 reactive handle), offering fewer orthogonal conjugation options [1].

Bifunctional Linker Orthogonal Chemistry Chemical Biology

Purity and Procurement: Documented 95% Purity with Batch Traceability from a Major Screening-Compound Supplier

N-[(4-Aminophenyl)methyl]oxan-4-amine is stocked by Enamine Ltd. (catalog EN300-4414402) at a specified purity of 95.0%, with defined package sizes (0.1 g, 1.0 g, 10.0 g) and lot-level traceability [1]. By contrast, the N-methyl analog (CAS 229007-09-4) is listed by AKSci at 97% purity , and N-benzyltetrahydro-2H-pyran-4-amine is available from multiple vendors at 95–97% purity . While purity levels are comparable across this compound class, the target compound's availability through Enamine—a major provider of screening libraries to the pharmaceutical industry—offers the advantage of integration with Enamine's REAL database for on-demand analog synthesis, which the comparators may lack [1].

Procurement Purity Specification Reproducibility

Optimal Application Scenarios for N-[(4-Aminophenyl)methyl]oxan-4-amine Based on Quantitative Differentiation Evidence


MedChem Library Synthesis Requiring Orthogonal Amine Functionalization

When a medicinal chemistry campaign demands sequential, chemoselective derivatization of two amine sites on a single scaffold, N-[(4-aminophenyl)methyl]oxan-4-amine offers the distinct advantage of a secondary alkylamine (oxane) and a primary aromatic amine (4-aminophenyl) that can be functionalized independently without cross-reactivity [1]. This enables efficient construction of diverse compound libraries, including bivalent ligands or PROTAC precursors, that would require additional synthetic steps with single-amine analogs [2].

Structure-Activity Relationship (SAR) Studies on Hydrogen-Bond-Dependent Targets

For biological targets where hydrogen-bond donor interactions are essential for activity (e.g., kinase hinge regions, protease active sites), the target compound provides two HBD groups versus a single HBD in des-amino, N-methyl, and core-scaffold analogs [1]. This makes it an ideal probe to test whether a bidentate HBD pharmacophore improves target engagement, as the extra donor can be systematically removed or modified in follow-up analogs to deconvolute binding contributions [2].

Peripheral-Selective Agent Design Leveraging Elevated TPSA

For programs aiming to restrict CNS penetration while maintaining systemic exposure, the target compound's TPSA of 47.3 Ų—substantially higher than the des-amino analog (21.3 Ų) and moderately above the N-methyl analog (38.5 Ų)—predicts reduced passive blood-brain barrier permeability [1]. This property, combined with its balanced XLogP3 of 1.0, positions the scaffold as a starting point for designing peripherally restricted kinase inhibitors or receptor modulators, where even modest differences in TPSA can translate into meaningful CNS-sparing effects [2].

Agrochemical Intermediate Synthesis Exploiting Dual Amine Reactivity

In agrochemical research, where cost-effective and scalable bifunctional intermediates are valued for constructing complex active ingredients, the target compound's two distinct amine handles permit one-pot or sequential functionalization to generate amide-, urea-, or sulfonamide-linked conjugates [1]. While quantitative agrochemical efficacy data for this specific scaffold are not publicly available, the structural precedent of related tetrahydropyran-amine derivatives in pesticide formulations supports its utility as a versatile intermediate [2].

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